

# Application Notes and Protocols: Synthesis of 2-(2-Amino-4-methoxyphenyl)acetonitrile

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## Compound of Interest

Compound Name: 2-(2-Amino-4-methoxyphenyl)acetonitrile

Cat. No.: B045283

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This document provides a detailed protocol for the synthesis of **2-(2-Amino-4-methoxyphenyl)acetonitrile**, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on the well-established Strecker reaction, a reliable method for the preparation of  $\alpha$ -aminonitriles.

## Introduction

**2-(2-Amino-4-methoxyphenyl)acetonitrile** is a key intermediate for the synthesis of a variety of heterocyclic compounds and molecules with potential therapeutic applications. Its structure, featuring an aminophenyl group and a nitrile moiety, allows for diverse chemical modifications, making it a versatile scaffold in the design of novel drug candidates. The protocol outlined below describes a one-pot, three-component Strecker synthesis, which is an efficient and straightforward method for the preparation of this compound.

## Physicochemical and Spectroscopic Data

While experimental spectroscopic data for **2-(2-Amino-4-methoxyphenyl)acetonitrile** is not readily available in public databases, the following table summarizes its key physicochemical properties and predicted spectroscopic characteristics based on its structure and data from analogous compounds.

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>10</sub> N <sub>2</sub> O
Molecular Weight	162.19 g/mol
CAS Number	118671-03-7
Appearance	Expected to be a solid
Predicted <sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	δ 7.0-7.2 (m, 1H, Ar-H), 6.2-6.4 (m, 2H, Ar-H), 4.8-5.0 (s, 1H, CH-CN), 4.0-4.2 (br s, 2H, NH <sub>2</sub> ), 3.7-3.8 (s, 3H, OCH <sub>3</sub> )
Predicted <sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz)	δ 158-160 (C-OMe), 148-150 (C-NH <sub>2</sub> ), 130-132 (Ar-CH), 118-120 (CN), 105-107 (Ar-CH), 100- 102 (Ar-CH), 55-56 (OCH <sub>3</sub> ), 45-47 (CH-CN)
Predicted IR (KBr, cm <sup>-1</sup> )	3400-3200 (N-H stretch), 2250-2230 (C≡N stretch), 1620-1580 (aromatic C=C stretch), 1250-1200 (C-O stretch)
Predicted Mass Spectrum (EI)	m/z 162 [M] <sup>+</sup> , 135 [M-HCN] <sup>+</sup>

## Experimental Protocol: Strecker Synthesis of 2-(2-Amino-4-methoxyphenyl)acetonitrile

This protocol is adapted from general procedures for the one-pot Strecker synthesis of α-aminonitriles from aromatic aldehydes.

Materials and Equipment:

- 2-amino-4-methoxybenzaldehyde
- Ammonia solution (7N in methanol)
- Trimethylsilyl cyanide (TMSCN)
- Methanol (anhydrous)

- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Rotary evaporator
- Standard laboratory glassware for workup and purification
- Silica gel for column chromatography
- Thin-layer chromatography (TLC) plates and developing chamber
- UV lamp for TLC visualization

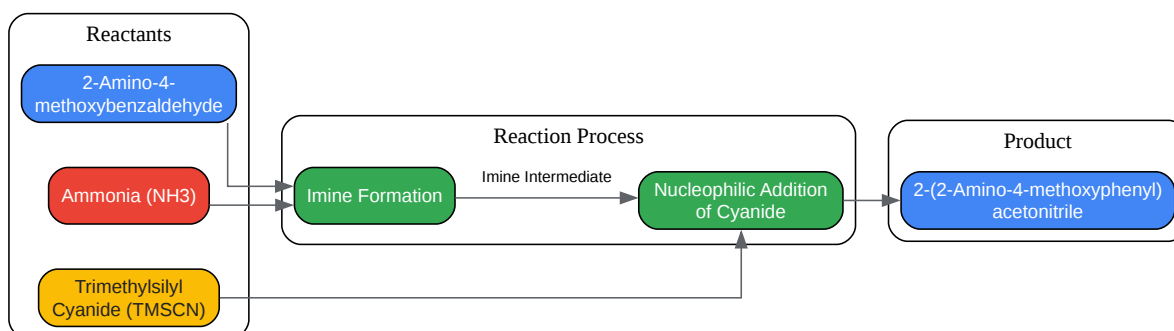
#### Procedure:

- **Reaction Setup:** To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-methoxybenzaldehyde (1.0 eq).
- **Dissolution:** Dissolve the aldehyde in anhydrous methanol (approximately 0.2-0.5 M concentration).
- **Addition of Ammonia:** Cool the solution to 0 °C using an ice bath. To the stirred solution, add a 7N solution of ammonia in methanol (1.5 eq) dropwise. Stir the mixture at 0 °C for 30 minutes.

- Addition of Cyanide Source: While maintaining the temperature at 0 °C, add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise to the reaction mixture.
- Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Workup:
  - Upon completion of the reaction (as indicated by TLC), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO<sub>3</sub>).
  - Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).
  - Combine the organic layers and wash with brine.
  - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
  - Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification:
  - The crude **2-(2-Amino-4-methoxyphenyl)acetonitrile** can be purified by flash column chromatography on silica gel.
  - A suitable eluent system would typically be a mixture of hexane and ethyl acetate, with the polarity gradually increasing. The appropriate ratio should be determined by TLC analysis.
  - Collect the fractions containing the pure product and concentrate them under reduced pressure to yield the purified **2-(2-Amino-4-methoxyphenyl)acetonitrile**.
- Characterization:
  - Characterize the purified product by <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity, comparing the obtained data with the predicted values.

## Reaction Pathway and Workflow

The synthesis of **2-(2-Amino-4-methoxyphenyl)acetonitrile** via the Strecker reaction proceeds through the formation of an imine intermediate, followed by the nucleophilic addition of a cyanide ion.

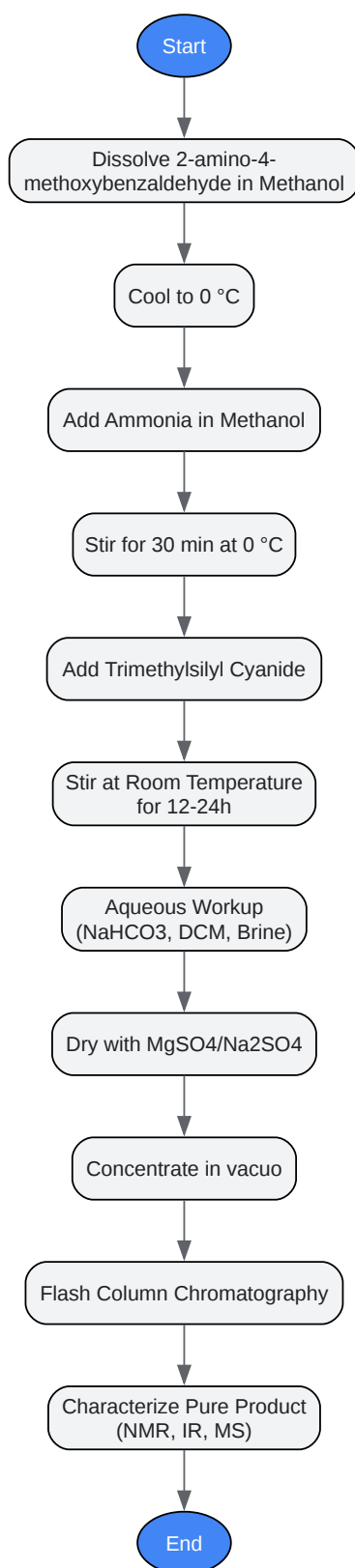


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Caption: Strecker synthesis of **2-(2-Amino-4-methoxyphenyl)acetonitrile**.

## Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure.



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Caption: Experimental workflow for the synthesis of the target compound.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The handling of cyanide-containing reagents requires extreme caution and should only be performed in a well-ventilated fume hood.

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